![molecular formula C20H24N8O B2740615 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide CAS No. 1788557-72-1](/img/structure/B2740615.png)
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N8O and its molecular weight is 392.467. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications
Researchers synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds, which include various pyrimidine and piperazine derivatives, could provide insight into the development of new therapeutics targeting inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer and Anti-Lipoxygenase Agents
A study on novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrimidine derivatives in therapeutic research. These findings may suggest avenues for exploring related compounds in cancer and inflammation research (A. Rahmouni, Sawssen Souiei, M. Belkacem, et al., 2016).
Metabolic Pathways of Antineoplastic Agents
The metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was studied, revealing main metabolic pathways including N-demethylation and hydroxylation. Such metabolic studies are crucial for understanding the pharmacokinetics and optimizing the efficacy of new drugs (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Soluble Epoxide Hydrolase Inhibitors
Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified key functional groups necessary for potency and selectivity, demonstrating the role of chemical modification in enhancing therapeutic potential (R. K. Thalji, J. McAtee, S. Belyanskaya, et al., 2013).
Novel Pyrazolo[1,5-a]pyrimidine Derivatives with Anti-Influenza Activity
A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of related chemical structures in antiviral research (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c29-20(22-8-4-7-17-5-2-1-3-6-17)27-11-9-26(10-12-27)18-13-19(24-15-23-18)28-16-21-14-25-28/h1-3,5-6,13-16H,4,7-12H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVQHWVDNZAIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.